molecular formula C16H11N3O B2838913 2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile CAS No. 1212059-91-0

2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile

Cat. No.: B2838913
CAS No.: 1212059-91-0
M. Wt: 261.284
InChI Key: XQZPLSJAMXKESZ-UHFFFAOYSA-N
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Description

“2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .


Chemical Reactions Analysis

The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at 2-position of benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .

Mechanism of Action

The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

Future Directions

The future directions in the research of benzimidazole derivatives, including “2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile”, could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and detailed investigation of their mechanism of action .

Properties

IUPAC Name

2-(2-benzoylbenzimidazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-11-19-14-9-5-4-8-13(14)18-16(19)15(20)12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZPLSJAMXKESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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